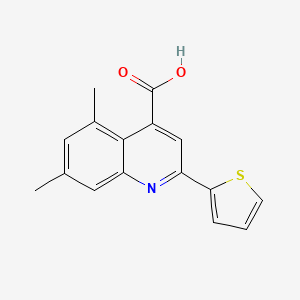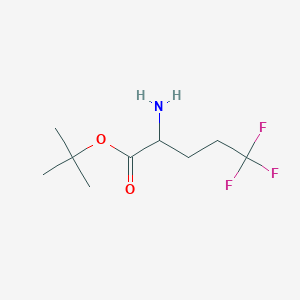![molecular formula C22H29IO B15198583 2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)
2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is an organic compound characterized by its unique structure, which includes an iodine atom and multiple isopropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2,4,6-triisopropylphenol.
Reaction with 2,4,6-triisopropylphenol: The 2-iodobenzoic acid reacts with 2,4,6-triisopropylphenol to form 2-iodo-2’,4’,6’-triisopropyl-[1,1’-biphenyl].
Methylation: The resulting compound is then methylated to introduce the methyl group at the 6-position, forming 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl].
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position, resulting in 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and isopropyl groups into molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and isopropyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of a hydroxyl group.
2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 3-position.
Uniqueness
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both a hydroxyl group and a methyl group, which can significantly influence its reactivity and interactions compared to its analogs.
This detailed article provides a comprehensive overview of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H29IO |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-iodo-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H29IO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)20-15(7)8-9-19(24)22(20)23/h8-14,24H,1-7H3 |
InChI Key |
BJLJAGXHNHQGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


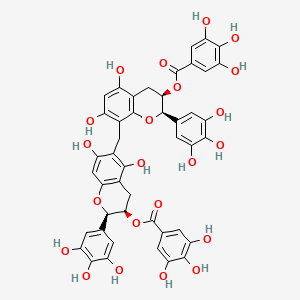
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


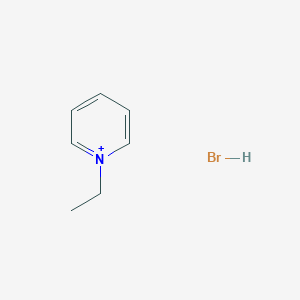
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)


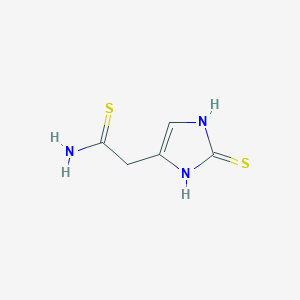
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
